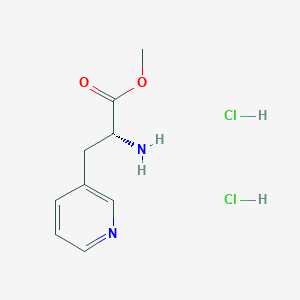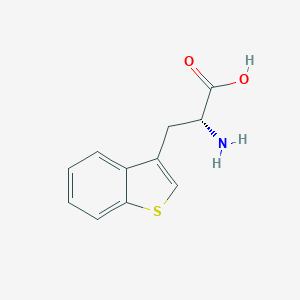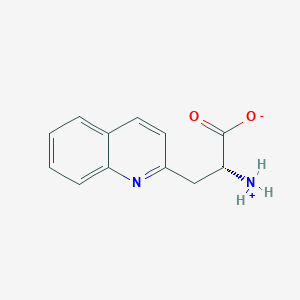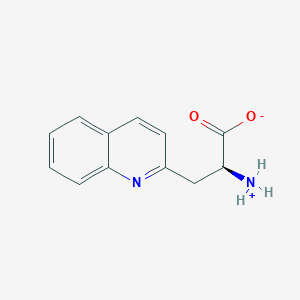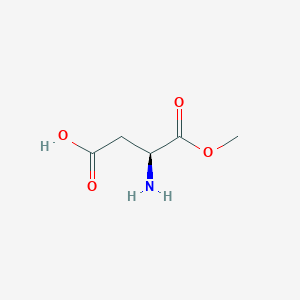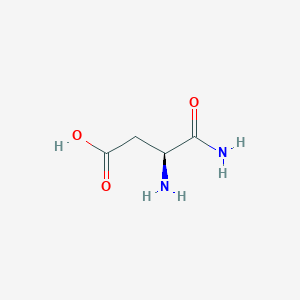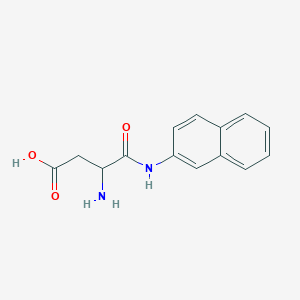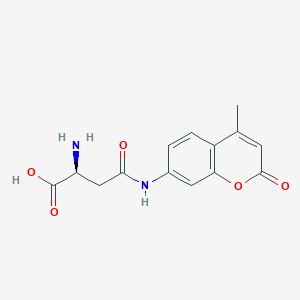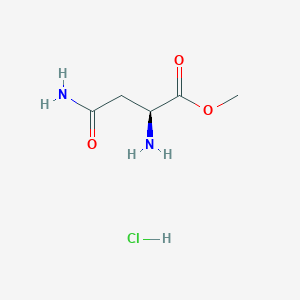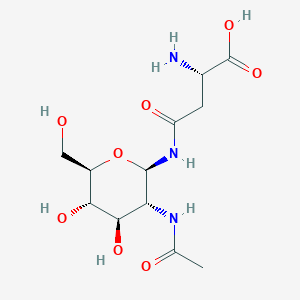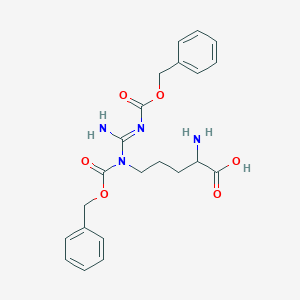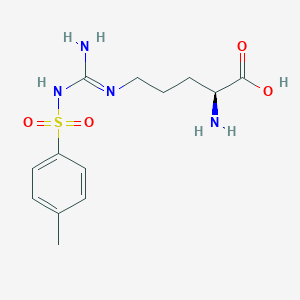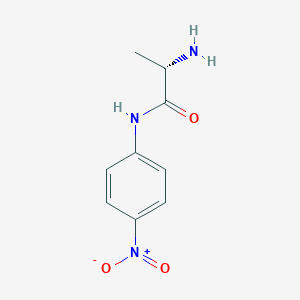
L-Alanine 4-nitroanilide
Overview
Description
L-Alanine 4-nitroanilide is a chemical compound with the molecular formula C₉H₁₁N₃O₃. It is commonly used as a substrate to determine the activity of alanine aminopeptidase, an enzyme that plays a crucial role in protein metabolism. This compound is particularly valued for its relative specificity, higher hydrolysis rate, and better solubility .
Mechanism of Action
Target of Action
The primary target of H-ALA-PNA, also known as L-Alanine 4-nitroanilide, is aminopeptidase . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides .
Mode of Action
H-ALA-PNA acts as a substrate for aminopeptidase . It is mainly chosen as a substrate due to its relative specificity, higher hydrolysis rate, and better solubility . The interaction of H-ALA-PNA with aminopeptidase leads to the hydrolysis of the compound, which is a key step in the process of protein degradation .
Biochemical Pathways
The hydrolysis of H-ALA-PNA by aminopeptidase is part of the broader protein degradation pathway. This process is crucial for maintaining the balance of proteins within cells, removing misfolded proteins, and regulating various cellular functions .
Result of Action
The hydrolysis of H-ALA-PNA by aminopeptidase results in the release of amino acids, which can then be reused by the cell for protein synthesis or other metabolic processes .
Action Environment
The action of H-ALA-PNA is influenced by various environmental factors. For instance, the activity of aminopeptidase, and thus the rate of H-ALA-PNA hydrolysis, can be affected by factors such as pH and temperature . Furthermore, the presence of other competing substrates can also influence the efficacy of H-ALA-PNA hydrolysis .
Biochemical Analysis
Biochemical Properties
. This enzyme is involved in the breakdown of peptides, specifically removing an amino acid residue from the N-terminus of a peptide. The interaction between Alanine-4-nitroanilide and aminopeptidase M is crucial for the function of this enzyme .
Cellular Effects
The cellular effects of Alanine-4-nitroanilide are primarily related to its role as a substrate for aminopeptidase M. By serving as a substrate, Alanine-4-nitroanilide contributes to the regulation of peptide degradation within the cell
Molecular Mechanism
The molecular mechanism of Alanine-4-nitroanilide involves its interaction with aminopeptidase M. When Alanine-4-nitroanilide binds to this enzyme, it is cleaved, resulting in the release of an amino acid residue. This process is part of the broader mechanism of peptide degradation within the cell .
Temporal Effects in Laboratory Settings
Given its role as a substrate for aminopeptidase M, it is likely that its effects would be observed shortly after introduction to the enzyme and would continue as long as the enzyme is active .
Metabolic Pathways
Alanine-4-nitroanilide is involved in the metabolic pathway of peptide degradation, where it serves as a substrate for aminopeptidase M . This enzyme, in turn, interacts with other enzymes and cofactors within the cell to regulate the breakdown of peptides.
Transport and Distribution
Given its role as a substrate for aminopeptidase M, it is likely that it is transported to areas of the cell where this enzyme is present .
Subcellular Localization
The subcellular localization of Alanine-4-nitroanilide is likely to be closely linked to the location of aminopeptidase M within the cell. As such, it may be found in areas of the cell where peptide degradation is actively occurring
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine 4-nitroanilide can be synthesized through a series of chemical reactions involving the coupling of L-alanine with 4-nitroaniline. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between the amino group of L-alanine and the nitro group of 4-nitroaniline .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of automated peptide synthesizers. These machines can efficiently couple amino acids and other components under controlled conditions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Alanine 4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by aminopeptidases. These enzymes cleave the peptide bond, releasing 4-nitroaniline and L-alanine .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous solutions at physiological pH. The reaction can be monitored by measuring the release of 4-nitroaniline, which absorbs light at a specific wavelength .
Major Products Formed
The major products formed from the hydrolysis of this compound are L-alanine and 4-nitroaniline .
Scientific Research Applications
L-Alanine 4-nitroanilide is widely used in scientific research for various applications:
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid γ-(p-nitroanilide): Similar to L-Alanine 4-nitroanilide, this compound is used as a substrate for studying aminopeptidase activity.
N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide: Another substrate used in enzyme assays to determine protease activity.
Uniqueness
This compound is unique due to its high specificity for alanine aminopeptidase, making it an ideal substrate for studying this enzyme’s activity. Its higher hydrolysis rate and better solubility compared to other substrates further enhance its utility in various research applications .
Properties
IUPAC Name |
(2S)-2-amino-N-(4-nitrophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15/h2-6H,10H2,1H3,(H,11,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFUDSMGEYRNNC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168186 | |
| Record name | Alanine-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1668-13-9 | |
| Record name | Alanine p-nitroanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine-4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanine-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Alanine-4-nitroanilide in biochemical research?
A1: Alanine-4-nitroanilide serves as a chromogenic substrate for detecting and characterizing aminopeptidase activity. [, , , , ]
Q2: How does Alanine-4-nitroanilide facilitate the detection of aminopeptidase activity?
A2: Aminopeptidases cleave Alanine-4-nitroanilide, releasing 4-nitroaniline, a yellow-colored product. The intensity of the yellow color, measurable spectrophotometrically, directly correlates with the enzyme activity. [, , , , ]
Q3: Can you provide specific examples of research applications utilizing Alanine-4-nitroanilide?
A3:
- Researchers use Alanine-4-nitroanilide to investigate the kinetic properties of aminopeptidases, such as Michaelis-Menten constants (Km) and maximal velocities (Vmax). [, , ]
- It aids in characterizing the substrate specificity of aminopeptidases by comparing the hydrolysis rates of Alanine-4-nitroanilide to other peptides. [, , , , ]
- Alanine-4-nitroanilide assists in evaluating the effects of inhibitors on aminopeptidase activity, aiding in drug discovery and development. [, , ]
- Studies employ Alanine-4-nitroanilide to investigate the subcellular distribution and potential physiological roles of aminopeptidases in various organisms. [, , ]
Q4: Besides its use as an aminopeptidase substrate, are there other applications of Alanine-4-nitroanilide?
A4: While primarily known as an aminopeptidase substrate, Alanine-4-nitroanilide can also be used:
- In research investigating the Gram reaction of bacteria. [, ]
- As a component in specific bacterial culture media. []
- For the identification and classification of anaerobic bacteria. []
Q5: What is the molecular formula and weight of Alanine-4-nitroanilide?
A5: The molecular formula of Alanine-4-nitroanilide is C9H11N3O4, and its molecular weight is 225.21 g/mol.
Q6: How do structural modifications to Alanine-4-nitroanilide influence its interaction with aminopeptidases?
A6: Research indicates that modifications to the N-terminal amino acid or the presence of specific amino acid residues adjacent to alanine can significantly impact the hydrolysis rate and binding affinity to aminopeptidases. [, , ]
Q7: Can you elaborate on the role of the N-terminal amino acid in the hydrolysis of Alanine-4-nitroanilide analogs by aminopeptidases?
A7: Aminopeptidases exhibit selectivity towards the N-terminal amino acid of peptides. For instance, substituting alanine with leucine in the substrate often leads to increased hydrolysis rates by certain aminopeptidases. [, ]
Q8: What is the significance of understanding the SAR of Alanine-4-nitroanilide analogs?
A8: Understanding how structural modifications influence substrate specificity and enzyme kinetics is crucial for:
- Developing more specific and potent aminopeptidase inhibitors for therapeutic applications. [, , ]
- Designing novel substrates for improved sensitivity in biochemical assays. [, ]
- Gaining insights into the substrate binding pockets and catalytic mechanisms of aminopeptidases. []
Q9: Does the pH of the solution affect the stability of Alanine-4-nitroanilide?
A10: Yes, the stability of Alanine-4-nitroanilide can be influenced by pH. Studies suggest that its stability is often optimal under slightly alkaline conditions. Extreme pH values, especially highly acidic conditions, may lead to degradation. [, ]
Q10: What analytical methods are typically used to quantify Alanine-4-nitroanilide and its hydrolysis product, 4-nitroaniline?
A11: The most common method is spectrophotometry. 4-Nitroaniline exhibits strong absorbance at around 405 nm, allowing for its quantification and, indirectly, the determination of aminopeptidase activity. [, , ]
Q11: Are there any specific considerations regarding the analytical methods for Alanine-4-nitroanilide in biological samples?
A12: When working with biological samples like urine, a pretreatment step like gel filtration using Sephadex G-50 may be necessary to remove interfering substances that could affect the accuracy of the assay. []
Q12: What is the importance of analytical method validation in the context of Alanine-4-nitroanilide assays?
A13: Method validation ensures the accuracy, precision, specificity, and reliability of the analytical results. This is crucial for obtaining meaningful and reproducible data when studying enzyme kinetics, inhibitor potency, or other biochemical parameters. []
Q13: Are there alternative substrates to Alanine-4-nitroanilide for studying aminopeptidase activity?
A13: Yes, researchers also use other chromogenic and fluorogenic substrates, such as:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


